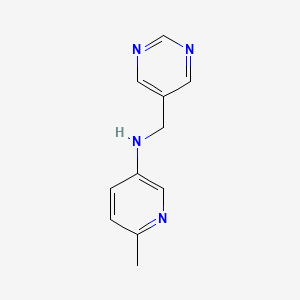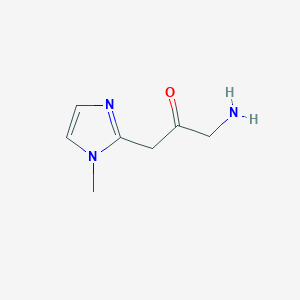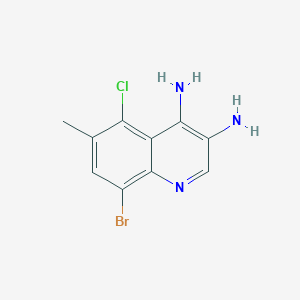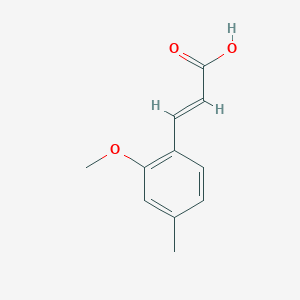
(2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid: is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid typically involves the condensation of 2-methoxy-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 3-(2-methoxy-4-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and as an intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of methoxy and methyl substitutions on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their anti-inflammatory, analgesic, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it a valuable intermediate for various applications.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but with an additional methoxy group, which may influence its biological activity and chemical reactivity.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: This compound is closely related and shares similar functional groups, making it a useful comparison for studying structure-activity relationships.
Uniqueness: The unique combination of methoxy, methyl, and propenoic acid moieties in (2E)-3-(2-Methoxy-4-methylphenyl)prop-2-enoic acid provides distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(E)-3-(2-methoxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)10(7-8)14-2/h3-7H,1-2H3,(H,12,13)/b6-5+ |
InChI Key |
LCNUVOCDAGKXTH-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


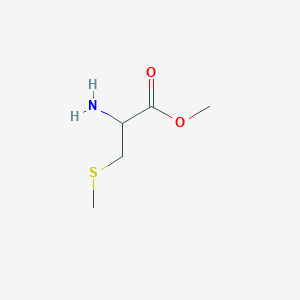
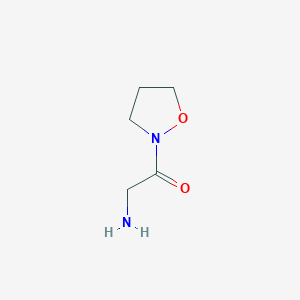

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
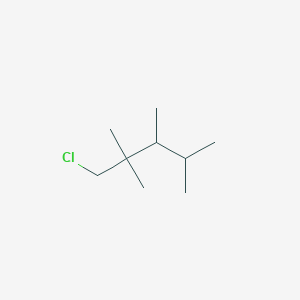
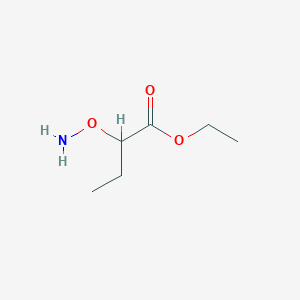

![2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13174058.png)
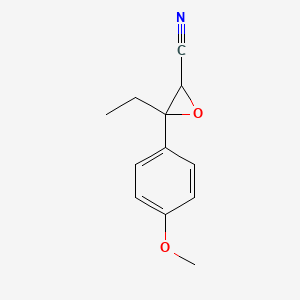
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
